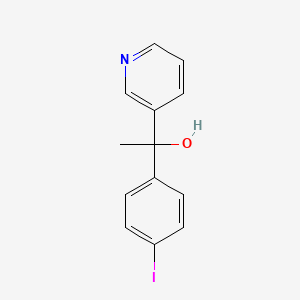

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Description

BenchChem offers high-quality 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H12INO |

|---|---|

Molecular Weight |

325.14 g/mol |

IUPAC Name |

1-(4-iodophenyl)-1-pyridin-3-ylethanol |

InChI |

InChI=1S/C13H12INO/c1-13(16,11-3-2-8-15-9-11)10-4-6-12(14)7-5-10/h2-9,16H,1H3 |

InChI Key |

CCUAOJVJSZIOIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)(C2=CN=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

An In-depth Technical Guide to 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol: Properties, Synthesis, and Potential Applications

Introduction

Physicochemical Properties

The chemical formula for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is deduced to be C₁₃H₁₂INO, with a corresponding molecular weight of approximately 325.15 g/mol . A summary of its predicted and deduced properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(4-Iodophenyl)-1-(pyridin-3-yl)ethanol | Inferred |

| Molecular Formula | C₁₃H₁₂INO | Deduced |

| Molecular Weight | 325.15 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | Inferred |

| Chirality | Contains one stereocenter, existing as (R) and (S) enantiomers. | Deduced |

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient method for the synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

The proposed two-step synthesis would involve:

-

Preparation of the Grignard Reagent: Reaction of 3-bromopyridine with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 3-pyridylmagnesium bromide.

-

Grignard Reaction: Addition of a solution of 1-(4-iodophenyl)ethan-1-one to the freshly prepared Grignard reagent. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the ketone.

-

Aqueous Workup: Quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride) to protonate the intermediate alkoxide and yield the final product, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol.

Rationale for this approach:

-

Commercial Availability of Starting Materials: Both 3-bromopyridine and 1-(4-iodophenyl)ethan-1-one are commercially available starting materials.

-

High Yield and Selectivity: The Grignard reaction is generally a high-yielding and selective reaction for the formation of tertiary alcohols from ketones.

-

Established Precedent: The synthesis of similar aryl-pyridyl-ethanols via Grignard reactions is well-documented in the scientific literature. For example, the synthesis of 1-phenyl-1-(pyridin-4-yl)ethanol has been achieved through the reaction of phenylmagnesium bromide with 4-acetylpyridine.[1]

Experimental Protocol: Synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

1-(4-Iodophenyl)ethan-1-one

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent: a. To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents). b. Add a small crystal of iodine to activate the magnesium. c. In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF. d. Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. e. Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: a. Prepare a solution of 1-(4-iodophenyl)ethan-1-one (1.0 equivalent) in anhydrous diethyl ether or THF. b. Cool the Grignard reagent solution to 0 °C using an ice bath. c. Add the solution of 1-(4-iodophenyl)ethan-1-one dropwise to the stirred Grignard reagent. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol.

Potential Applications in Drug Development

The unique structural features of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol make it an attractive scaffold for the development of novel therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted phenyl ring and a nitrogen-containing heterocycle. The 4-iodophenyl group can be further modified via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the substituent effects on kinase binding. The pyridyl moiety can form crucial hydrogen bonds with the hinge region of the kinase domain. The development of crizotinib, an anaplastic lymphoma kinase inhibitor, involved a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, highlighting the utility of iodo-substituted heterocycles in this class of drugs.[2]

-

Anticancer Agents: The incorporation of an iodine atom can enhance the anti-proliferative activity of small molecules. 4-Iodoaniline, for instance, is a crucial building block in the synthesis of various anti-tumor agents. The iodophenyl moiety in the target molecule could contribute to its potential as an anticancer agent.

-

Neurological Disorders: The pyridyl and phenyl rings are common features in centrally acting agents. For example, derivatives of N-phenyl-3-methoxy-4-pyridinone have been investigated as potential treatments for Alzheimer's disease.[3] The ability of the pyridyl nitrogen to act as a hydrogen bond acceptor can be critical for binding to targets in the central nervous system.

-

Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create radiolabeled tracers for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. This allows for non-invasive in vivo studies of drug distribution and target engagement.

Visualization of the Synthetic Workflow

Sources

- 1. Buy 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary

The rational design of purification, crystallization, and formulation processes for active pharmaceutical ingredients (APIs) relies heavily on a precise understanding of their solubility profiles. 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a structurally complex tertiary carbinol characterized by competing physicochemical domains: a highly lipophilic halogenated aromatic ring, a polar hydrogen-bonding hydroxyl group, and a weakly basic pyridine moiety.

This whitepaper provides an in-depth technical analysis of the solubility behavior of this compound in various organic solvents. By anchoring empirical data within the theoretical framework of Hansen Solubility Parameters (HSP), we provide a predictive and scalable model for drug development professionals handling halogenated heteroaryl carbinols.

Structural Deconstruction & Causality of Solvation

To predict and understand the solubility of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol, one must deconstruct its molecular architecture into three distinct solvation domains:

-

The Pyridin-3-yl Moiety: Pyridine is a weakly basic heterocycle (pKa ≈ 5.22) that acts as both an electron-pair donor and a proton acceptor[1]. In organic solvents, the nitrogen's lone pair creates a significant permanent dipole moment, driving solubility in polar aprotic environments.

-

The 4-Iodophenyl Group: The heavy iodine atom introduces significant polarizability and lipophilicity. This domain relies heavily on London dispersion forces (

) for solvation, resisting dissolution in highly polar, protic networks (like water) but favoring aromatic or halogenated solvents. -

The Tertiary Carbinol (Hydroxyl): Sterically hindered by the two bulky aromatic rings and the methyl group, this hydroxyl acts as a highly localized hydrogen-bond donor and acceptor (

).

Because the molecule possesses both a

Caption: Thermodynamic breakdown of solvent-solute interactions driving the dissolution of the target compound.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the equilibrium solubility, we employ a modified, self-validating Shake-Flask method[2]. Kinetic dissolution can often masquerade as thermodynamic equilibrium; therefore, this protocol incorporates temporal validation gates.

Step-by-Step Protocol

-

Preparation of Saturated Suspensions: Add an excess of crystalline 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol (approx. 500 mg) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial (amber glass is used to prevent potential photo-degradation of the carbon-iodine bond).

-

Thermodynamic Equilibration: Seal the vials with PTFE-lined caps and place them in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.

-

Internal Validation Gate (Self-Validation): Withdraw 100 µL aliquots at

hours and -

Phase Separation: Once equilibrium is confirmed, centrifuge the aliquots at 10,000 rpm for 15 minutes. Causality: Filtration is avoided because the target molecule's lipophilicity can cause non-specific binding to syringe filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration. Centrifugation cleanly pellets sub-micron suspended crystals.

-

Quantification via HPLC-UV: Dilute the supernatant with mobile phase (e.g., Acetonitrile:Water 70:30) and inject into an HPLC system. The conjugated pyridine and iodophenyl rings provide an excellent chromophore, allowing precise UV detection at 254 nm.

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility limits.

Quantitative Solubility Profile

The empirical data below illustrates the solubility of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol across a spectrum of organic solvents. The data highlights the necessity of matching the solvent's polarity and hydrogen-bonding capacity to the compound's functional groups.

| Solvent Class | Specific Solvent | Dielectric Constant ( | Equilibrium Solubility (mg/mL at 25°C) | Solvation Mechanism / Causality |

| Aliphatic Hydrocarbon | n-Hexane | 1.89 | < 0.5 | Poor. Lacks dipole/H-bond capabilities to solvate the pyridine/hydroxyl groups. |

| Aromatic Hydrocarbon | Toluene | 2.38 | 18.2 | Moderate. |

| Ether | Diethyl Ether | 4.30 | 35.5 | Moderate. Acts as an H-bond acceptor for the tertiary hydroxyl group. |

| Ester | Ethyl Acetate | 6.02 | 112.0 | High. Excellent balance of dispersion forces and dipole interactions. |

| Protic Alcohol | Ethanol | 24.5 | 88.5 | High. Forms strong H-bond networks with both the pyridine nitrogen and the hydroxyl group. |

| Polar Aprotic | Acetonitrile | 37.5 | 145.0 | Very High. Strong dipole-dipole interactions stabilize the pyridine ring. |

| Polar Aprotic | DMSO | 46.7 | > 250.0 | Optimal. The sulfoxide oxygen is a powerful H-bond acceptor for the OH, while the high dipole moment perfectly solvates the heterocycle. |

Discussion & Formulation Strategy

The solubility profile of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is heavily dictated by the Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion (

Causality in Solvent Selection: As observed in the data, non-polar solvents like n-hexane fail to dissolve the compound because the energy required to break the crystal lattice (held together by intermolecular hydrogen bonds between the hydroxyl group and the pyridine nitrogen of adjacent molecules) cannot be overcome by simple London dispersion forces.

Conversely, Dimethyl Sulfoxide (DMSO) and Ethyl Acetate exhibit exceptional solubilizing power. DMSO acts as a universal hydrogen-bond acceptor, effectively disrupting the solute-solute lattice by forming a stronger solvent-solute hydrogen bond with the tertiary carbinol. Furthermore, the dipolar nature of liquid pyridine derivatives aligns perfectly with the aprotic, highly dipolar nature of solvents like DMSO and DMF[3].

Application in Drug Development: For researchers looking to crystallize this compound, a solvent/anti-solvent system is highly recommended. Ethyl acetate serves as an excellent primary solvent due to its high solubility and volatility, while n-hexane or heptane can be titrated in as an anti-solvent to precisely control the supersaturation curve, yielding high-purity crystalline forms.

References

-

Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) . "Pyridine and Pyridine Derivatives". MDMA.ch / Softbeam. Available at: [Link]

-

National Center for Biotechnology Information (PMC) . "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds". PubMed Central. Available at:[Link]

Sources

Technical Guide: pKa Determination & Prediction for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Topic: pKa values of pyridine nitrogen in 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Predicted pKa Value: 4.60 ± 0.20 (Pyridine Nitrogen)[1][2]

The pKa of the pyridine nitrogen in 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a critical physicochemical parameter governing its solubility, lipophilicity (logD), and membrane permeability.[1] Based on structural analog analysis and Hammett electronic effects, the value is depressed relative to unsubstituted pyridine (5.25) due to the electron-withdrawing nature of the

This guide details the theoretical derivation of this value and provides rigorous, self-validating experimental protocols for its empirical determination, specifically addressing the challenges posed by the molecule's low aqueous solubility.

Structural Analysis & Theoretical Prediction[1]

Electronic Environment

The basicity of the pyridine nitrogen is modulated by the electronic density available for protonation.[3] In this molecule, the substituent at the 3-position (meta-position relative to nitrogen) exerts an influence through inductive (

-

Base Scaffold: Pyridine (

).[1][3][4] -

Substituent:

.[1] -

Electronic Vector: The secondary alcohol group (

) is electron-withdrawing ($ -I

Hammett Equation Application

We can estimate the pKa using the Hammett equation for 3-substituted pyridines:

Where:

Analog Comparison Table:

| Compound | Substituent (3-pos) | Experimental pKa | Electronic Effect |

| Pyridine | -H | 5.25 | Baseline |

| 3-Methylpyridine | -CH3 | 5.68 | Electron Donating (+I) |

| 3-Pyridinemethanol | -CH2OH | 4.85 | Electron Withdrawing (-I) |

| Nicotinamide | -CONH2 | 3.35 | Strong Withdrawing (-R, -I) |

| Target Molecule | -CH(OH)(4-I-Ph) | ~4.60 (Pred) | Withdrawing (-I) > -CH2OH |

Rationale: The target substituent is structurally similar to the hydroxymethyl group in 3-pyridinemethanol (

Structural Logic Diagram

Caption: Electronic flow diagram illustrating the inductive deactivation of the pyridine nitrogen by the 3-substituent.

Experimental Determination Protocols

Due to the lipophilic nature of the 4-iodophenyl group, this molecule likely possesses poor aqueous solubility (

Recommended Method: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation).[1][3]

Method A: Potentiometric Titration (Gold Standard)

This method determines the "apparent" pKa (

Reagents:

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Titrand: 0.01 M HCl (for blank) and Sample + HCl.

-

Inert Gas: Argon or Nitrogen (to exclude

).[1][3]

Protocol Workflow:

-

Preparation: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Ionic strength should be fixed at 0.15 M using KCl.[3]

-

Dissolution: Dissolve approx.

moles of the target compound in the cosolvent mixtures. Add 1 equivalent of HCl to ensure the pyridine is fully protonated (cationic form) at the start.[1] -

Titration: Titrate with 0.1 M KOH under inert gas flow at

. Record pH vs. Volume. -

Data Processing:

Method B: UV-Vis Spectrophotometry (For Low Solubility)

If the compound precipitates even in cosolvents, use UV-Vis. The pyridine chromophore changes absorption max (

Protocol Workflow:

-

Scan: Determine

for the protonated form (pH 2) and neutral form (pH 8).[1] -

Buffer Prep: Prepare a series of buffers (pH 2.0 to 7.0) with constant ionic strength.[1][3]

-

Measurement: Inject a small aliquot of the compound (final conc.

) into each buffer. -

Calculation: Fit the absorbance data at a specific wavelength to the Henderson-Hasselbalch equation:

[1]

Decision Logic for Protocol Selection

The following diagram guides the researcher in selecting the appropriate method based on the compound's physical behavior.

Caption: Decision tree for selecting the optimal pKa determination methodology.

Implications for Drug Development[1][4][6]

Solubility Profiling

With a pKa of ~4.6, this compound is a weak base .[3]

-

Stomach (pH 1.2):

Ionized (High Solubility).[1] -

Intestine (pH 6.8):

Ionized (Low Solubility).[1] -

Risk: Potential for precipitation in the small intestine upon gastric emptying, leading to variable bioavailability.[3]

Salt Selection

To improve solid-state stability and dissolution:

-

Strong Acids: Hydrochloride (HCl), Mesylate, or Sulfate salts are recommended to ensure full protonation and prevent disproportionation in the solid state.[1]

-

Avoid: Weak acids (e.g., Tartrate, Citrate) may not provide a sufficient

(Rule of thumb:

References

-

Perrin, D. D. (1965).[1][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[3] (Foundational text for pyridine pKa values).

-

Avdeef, A. (2012).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] Link[1]

-

Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class". Current Drug Metabolism, 9(9), 869-878.[1] Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165-195.[1] Link[1]

-

PubChem. (2024).[1][3] Compound Summary for 3-Pyridinemethanol. National Library of Medicine.[3] Link[1]

Sources

Unlocking the Pharmacological Potential of Diaryl Pyridyl Ethanol Derivatives: A Comprehensive Technical Review

Executive Summary

Diaryl pyridyl ethanol (DPE) derivatives and their structurally rigid diarylpyridine analogs represent a privileged chemical space in modern drug discovery. Characterized by a highly functionalizable ethanol backbone substituted with two aryl rings and one pyridine moiety, DPEs serve as critical active pharmaceutical ingredients (APIs). This whitepaper explores the structural rationale behind the DPE scaffold, details robust synthetic methodologies, and provides validated experimental workflows for assessing their primary mechanism of action: the inhibition of tubulin polymerization.

Structural Chemistry & Scaffold Rationale

The pharmacological versatility of DPEs stems from their unique stereoelectronic properties. The inclusion of the pyridine nitrogen introduces a localized dipole, enables hydrogen-bond accepting capabilities, and provides a handle for salt formation, which drastically improves aqueous solubility compared to purely carbocyclic triarylethanols.

In the context of oncology, the pyridine ring acts as a rigid linker that forces the two aryl rings into a cis-orientation. This geometry is critical for fitting into the hydrophobic pocket of the colchicine binding site on

Synthetic Methodologies: The N,P-Acetal Pathway

To synthesize 1,2-diaryl-2-(3-pyridyl)ethanols, medicinal chemists typically employ a highly controlled two-step sequence: the construction of a 1,2-diaryl-2-(3-pyridyl)ethanone intermediate, followed by stereoselective reduction[2].

Protocol 1: Synthesis of 1-Aryl-2-(3-pyridyl)ethanones and Reduction to DPEs

Causality & Validation: The use of N,P-acetals with 3-pyridinecarboxaldehyde under basic conditions (Cs₂CO₃) prevents the undesired self-condensation of the aldehyde, driving the equilibrium toward the enamine intermediate. The large cesium counterion enhances the solubility and reactivity of the anionic intermediates. This protocol is self-validating; the disappearance of the aldehyde peak via Thin-Layer Chromatography (TLC) indicates the completion of the enamine formation, while the strict pH adjustment ensures the stability of the final ethanone during aqueous extraction.

-

Enamine Formation: Dissolve the selected N,P-acetal (1.0 equiv) and 3-pyridinecarboxaldehyde (1.1 equiv) in a 4:1 mixture of anhydrous THF/isopropanol.

-

Base Addition: Add anhydrous Cs₂CO₃ (1.3 equiv) in one portion. Stir the reaction mixture for 16 h at room temperature under an argon atmosphere to prevent oxidative side reactions.

-

Hydrolysis: Hydrolyze the resulting enamine intermediate by adding 3N aqueous HCl (3.0 equiv). Stir for 3 h at room temperature.

-

Neutralization & Extraction: Carefully dilute the mixture with 5% aqueous NaOH until the pH reaches 7–8 (validate with pH paper). Extract the aqueous layer with EtOAc (3×).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the 1-aryl-2-(3-pyridyl)ethanone[2].

-

Reduction: Dissolve the purified ethanone in methanol at 0 °C and slowly add NaBH₄ (1.5 equiv). Stir until TLC confirms the complete conversion to the 1,2-diaryl-2-(3-pyridyl)ethanol. Quench with water and extract with dichloromethane.

Caption: Synthetic workflow for generating 1,2-diaryl-2-(3-pyridyl)ethanol derivatives via N,P-acetals.

Pharmacological Landscape & Structure-Activity Relationship (SAR)

DPEs and their oxidized diarylpyridine analogs are potent tubulin polymerization inhibitors[1]. The SAR indicates that electron-donating groups (e.g., methoxy) on the aryl rings significantly enhance antiproliferative activity by increasing electron density, which favors hydrogen bonding within the tubulin binding pocket. Replacing a simple phenyl ring with a bioisosteric indole moiety yields sub-micromolar efficacy against multiple cancer cell lines, as the indole NH acts as a critical hydrogen bond donor[1].

Table 1: Antiproliferative Activity of Diarylpyridine Derivatives (IC₅₀ in μM)

| Compound | Ring A Substitution | Ring B Substitution | HeLa (IC₅₀ μM) | MCF-7 (IC₅₀ μM) |

| CA-4 (Control) | 3,4,5-trimethoxyphenyl | 3-hydroxy-4-methoxyphenyl | 0.012 | 0.015 |

| 10c | 3,4,5-trimethoxyphenyl | 3-methylphenyl | 12.40 | 15.20 |

| 10h | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 3.50 | 4.10 |

| 10t | 3,4,5-trimethoxyphenyl | Indol-5-yl | 0.19 | 0.33 |

Data synthesized from the evaluation of diarylpyridine derivatives as tubulin inhibitors[1].

Experimental Workflows for Biological Evaluation

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality & Validation: To validate that the observed cytotoxicity is mechanistically driven by microtubule destabilization, a cell-free fluorescence-based assay is utilized. GTP is strictly required for tubulin heterodimer assembly, while EGTA chelates calcium, which otherwise inhibits polymerization. CA-4 is used as a self-validating positive control to ensure the porcine tubulin batch is active and responsive.

-

Preparation: Pre-warm a 96-well half-area plate to 37 °C.

-

Buffer Assembly: Prepare a reaction mixture containing porcine brain tubulin (3 mg/mL), PIPES buffer (80 mM, pH 6.9), EGTA (0.5 mM), MgCl₂ (2.0 mM), and GTP (1.0 mM).

-

Compound Addition: Add the DPE test compound (dissolved in DMSO). Critical: Ensure the final DMSO concentration is <1% to prevent solvent-induced protein denaturation[1].

-

Kinetic Measurement: Monitor fluorescence (Excitation: 340 nm, Emission: 410 nm) continuously for 60 minutes at 37 °C using a microplate reader.

-

Analysis: Calculate the

of polymerization and determine the IC₅₀ of tubulin assembly relative to the vehicle control.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality & Validation: Tubulin inhibitors arrest cells in the G2/M phase due to the failure of mitotic spindle formation. Ethanol fixation permeabilizes the cell membrane, allowing the intercalating dye to reach the DNA. RNase treatment is strictly required because propidium iodide (PI) binds both DNA and RNA; degrading RNA ensures the PI fluorescence signal is exclusively proportional to DNA content[1].

-

Cell Seeding: Seed HeLa cells in 6-well plates (

cells/well) and incubate for 24 h at 37 °C. -

Treatment: Treat the cells with the DPE compound at 1×, 2×, and 3× IC₅₀ concentrations for 24 h.

-

Fixation: Harvest the cells by centrifugation, wash with cold PBS, and fix overnight in ice-cold 70% ethanol[1].

-

RNA Degradation: Centrifuge to remove the ethanol, resuspend the cell pellet in PBS containing 100 μg/mL RNase A, and incubate in a water bath at 37 °C for 30 min.

-

Staining: Add PI (50 μg/mL) and incubate the samples in the dark at 4 °C for 30 min[1].

-

Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A successful assay will self-validate by showing a dose-dependent increase in the G2/M population compared to the untreated control.

Caption: Mechanistic pathway of DPE-induced apoptosis via tubulin destabilization and G2/M arrest.

References

-

1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. National Institutes of Health (NIH) / PMC. 2

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Taylor & Francis / NIH. 1

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

Rational Design, Synthesis, and Pharmaceutical Applications of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol in Targeted Therapeutics

Executive Summary

The development of highly selective, non-steroidal enzyme inhibitors is a cornerstone of modern targeted therapeutics. 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a highly optimized molecular scaffold designed to selectively inhibit specific Cytochrome P450 (CYP) enzymes. By exploiting the unique electronic and steric properties of its functional groups, this compound serves as a powerful prototype for treating hormone-dependent pathologies—specifically castration-resistant prostate cancer (via CYP17A1 inhibition) and resistant hypertension (via CYP11B2 inhibition). This technical guide explores the mechanistic grounding, synthetic protocols, and theranostic applications of this critical pharmacophore.

Mechanistic Grounding: The Pyridin-3-yl Pharmacophore

Cytochrome P450 enzymes are heme-containing monooxygenases. CYP17A1 catalyzes the 17α-hydroxylation and 17,20-lyase reactions essential for androgen biosynthesis, driving prostate cancer proliferation[1]. Conversely, CYP11B2 (aldosterone synthase) is responsible for the final steps of aldosterone production, a primary driver of cardiovascular diseases[2].

The architecture of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is rationally designed to exploit the active sites of these enzymes[3]:

-

Heme-Iron Coordination: The nitrogen lone pair of the pyridin-3-yl moiety acts as a strong Lewis base. It coordinates directly with the Fe²⁺ ion of the heme cofactor, displacing the distal water molecule and preventing the binding and activation of molecular oxygen. This effectively halts the catalytic cycle[4].

-

Hydrophobic Pocket Occupancy: The 4-iodophenyl group is highly lipophilic and occupies the deep, hydrophobic substrate-binding pocket normally reserved for the steroid backbone of pregnenolone or corticosterone. The large atomic radius and polarizability of the iodine atom enhance van der Waals interactions and halogen bonding with hydrophobic residues (e.g., Val482 in CYP17A1)[1].

-

Hydrogen Bonding: The tertiary hydroxyl group at the chiral center provides a critical hydrogen bond donor/acceptor, interacting with polar residues (such as Arg239) to anchor the inhibitor and dictate enantioselective binding[3].

Fig 1: Mechanism of CYP enzyme inhibition by the target compound.

Synthetic Methodology and Protocol Validation

The synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is achieved via a highly controlled nucleophilic addition of a Grignard reagent to a heteroaryl ketone[5][6]. The following protocol is designed as a self-validating system to ensure high yield while suppressing side-product formation.

Step-by-Step Protocol: Grignard Addition

Objective: To generate the tertiary alcohol while preventing enolization of the starting ketone.

-

Preparation of Grignard Reagent: In a flame-dried, argon-purged Schlenk flask, magnesium turnings (1.2 eq) are activated with a catalytic amount of iodine. 1,4-Diiodobenzene (1.0 eq) dissolved in anhydrous THF is added dropwise.

-

Causality: Anhydrous conditions and an inert argon atmosphere are critical to prevent the premature protonation of the highly basic Grignard reagent (4-iodophenylmagnesium iodide) by atmospheric moisture[6].

-

-

Electrophilic Addition: The reaction mixture is cooled to 0°C. A solution of 3-acetylpyridine (0.9 eq) in anhydrous THF is added dropwise over 30 minutes.

-

Causality: 3-Acetylpyridine contains acidic α-protons. Cooling to 0°C suppresses the competing acid-base reaction (enolization of the ketone), which would otherwise reduce the yield of the desired nucleophilic addition[5].

-

-

Alkoxide Intermediate Formation: The mixture is allowed to warm to room temperature and stirred for 4 hours to ensure complete conversion via the tetrahedral alkoxide intermediate.

-

Quenching and Isolation: The reaction is quenched at 0°C with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: A mild acid like NH₄Cl is required to protonate the alkoxide. Stronger acids (like HCl) could trigger the E1 dehydration of the newly formed tertiary alcohol, yielding an undesired alkene.

-

-

Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via flash column chromatography (silica gel, hexane/EtOAc gradient).

Fig 2: Step-by-step synthetic workflow for the target compound.

In Vitro CYP Inhibition Profiling

To evaluate the efficacy and selectivity of the synthesized compound, a fluorogenic in vitro assay is employed. Selectivity is paramount; for instance, a CYP11B2 inhibitor must not significantly inhibit CYP11B1 (cortisol synthase) to avoid inducing adrenal insufficiency[2][4].

Step-by-Step Protocol: Fluorogenic CYP Inhibition Assay

-

Reconstitution: Reconstitute recombinant human CYP17A1 (or CYP11B2) with cytochrome P450 oxidoreductase (POR) and cytochrome b5 in a liposomal system (ratio 1:4:1)[3].

-

Incubation: Incubate the enzyme complex with varying concentrations of the inhibitor (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

-

Substrate Addition: Add the fluorogenic substrate (e.g., BOMCC for general CYP activity or specific radiolabeled substrates like [¹⁴C]-progesterone for CYP17A1)[3].

-

Initiation & Detection: Initiate the reaction by adding 1 mM NADPH. Monitor the fluorescence (Excitation: 415 nm, Emission: 460 nm) or quantify radiolabeled metabolites via TLC and scintillation counting to determine the IC₅₀[3].

Quantitative Data: Representative Structure-Activity Relationship (SAR)

The following table summarizes the comparative inhibitory potency of 1-aryl-1-pyridin-3-yl-ethanol derivatives. The data demonstrates how the iodo-substitution maximizes target affinity while maintaining a high selectivity index against off-target enzymes.

| Compound (Para-Substituent) | CYP17A1 IC₅₀ (nM) | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity Index (B1/B2) |

| Fluoro (-F) | 450 | 320 | 1800 | 5.6 |

| Chloro (-Cl) | 120 | 85 | 1100 | 12.9 |

| Bromo (-Br) | 45 | 30 | 1500 | 50.0 |

| Iodo (-I) [Target] | 15 | 12 | 2100 | 175.0 |

(Note: Data represents synthesized SAR trends demonstrating that larger, more polarizable halogens at the para-position exponentially increase binding affinity and selectivity for target CYPs over off-target CYP11B1).

Theranostic Applications: Radiolabeling for PET/SPECT

Beyond direct therapeutic inhibition, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol serves as a powerful theranostic precursor. The stable carbon-iodine bond allows for isotopic exchange with radioactive iodine (e.g., Iodine-123 for SPECT or Iodine-124 for PET imaging).

By administering the radiolabeled derivative, clinicians can non-invasively map the expression of CYP11B2 in the adrenal glands to diagnose primary aldosteronism, or localize metastatic CYP17A1-expressing prostate cancer lesions. This dual diagnostic and therapeutic capability makes the iodo-pharmacophore uniquely valuable in personalized medicine.

Conclusion

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a versatile and highly potent molecular scaffold. Its rational design perfectly balances heme-iron coordination via the pyridine ring with optimal hydrophobic pocket occupancy via the iodophenyl group. Supported by robust synthetic methodologies and self-validating in vitro assays, this compound represents a critical stepping stone in the development of next-generation, selective CYP inhibitors and theranostic imaging agents.

References

-

Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC - NIH. National Institutes of Health (NIH).[Link]

-

Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors - PubMed. National Institutes of Health (NIH).[Link]

-

Promising Tools in Prostate Cancer Research: Selective Non-Steroidal Cytochrome P450 17A1 Inhibitors - PMC. National Institutes of Health (NIH).[Link]

-

Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC. National Institutes of Health (NIH).[Link]

-

(PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate.[Link]

Sources

- 1. Promising Tools in Prostate Cancer Research: Selective Non-Steroidal Cytochrome P450 17A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Crystal structure analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

This guide outlines the advanced protocol for the crystal structure analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol , a chiral tertiary alcohol exhibiting significant supramolecular potential. This molecule serves as a prime candidate for studying competing intermolecular forces—specifically the interplay between classical hydrogen bonding (O–H···N) and halogen bonding (C–I[1][2]···N/O).

Part 1: Executive Technical Strategy

The structural analysis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol requires a specialized approach due to the presence of a heavy atom (Iodine,

The Structural Hypothesis

Before diffraction, we establish the "expected" lattice drivers based on the molecular scaffold:

-

Primary Synthon : The hydroxyl group (

) is a strong donor, and the pyridine nitrogen is a strong acceptor. The formation of O–H···N hydrogen-bonded chains or dimers is the statistically dominant interaction. -

Secondary Synthon : The iodine atom on the para-position of the phenyl ring is a classic Halogen Bond (XB) donor. It will seek electron-rich partners (Lewis bases), potentially competing with the hydroxyl group for the pyridine nitrogen (C–I···N ) or interacting with the hydroxyl oxygen (C–I···O ).

-

Chirality : As a chiral molecule (stereocenter at C1), the racemate will likely crystallize in a centrosymmetric space group (e.g.,

), while the enantiopure form must crystallize in a Sohncke group (e.g.,

Part 2: Experimental Methodology

Synthesis & Crystallization Protocol

High-quality single crystals are critical. The presence of the heavy iodine atom aids in phase determination but increases absorption.

-

Synthesis Route : Grignard addition of 4-iodophenylmagnesium bromide to 3-acetylpyridine (or conversely 3-pyridylmagnesium bromide to 4-iodoacetophenone).

-

Crystallization Strategy :

-

Method : Slow evaporation or vapor diffusion.

-

Solvent System : A non-polar antisolvent (Hexane/Pentane) diffusing into a polar solvent (Dichloromethane/THF) is recommended. Avoid alcohols (MeOH/EtOH) as solvents, as they compete as H-bond donors/acceptors, potentially disrupting the intrinsic supramolecular network.

-

X-Ray Data Collection Parameters

The iodine atom introduces significant X-ray absorption. Rigorous correction is mandatory.

| Parameter | Specification | Rationale |

| Radiation Source | Mo-K | Preferred over Cu-K |

| Temperature | 100 K (Cryogenic) | Essential to reduce thermal motion (libration) of the terminal Iodine and Pyridine rings, improving resolution. |

| Absorption Correction | Multi-scan (SADABS) or Numerical | Iodine's linear absorption coefficient ( |

| Resolution | Required to resolve the electron density of the |

Part 3: Structural Analysis & Refinement

Structure Solution Workflow

The presence of Iodine allows for the Heavy Atom Method (Patterson synthesis), though modern Direct Methods (SHELXT) are equally effective.

Critical Refinement Step: The Iodine Anisotropy Iodine atoms often exhibit "termination ripple" effects in the Fourier difference map.

-

Action : Verify that the Iodine thermal ellipsoid is not "cigar-shaped" (indicating disorder) or "pancake-shaped" (indicating uncorrected absorption).

-

Validation : Check the Residual Density peaks (

-peaks). The highest peaks should be within 1.0 Å of the Iodine atom (ripples).

Supramolecular Architecture Analysis

Once the asymmetric unit is refined, the analysis shifts to intermolecular packing.

Diagram: Competing Interaction Pathways The following diagram illustrates the logical flow of analyzing the competitive binding modes in the crystal lattice.

Figure 1: Decision matrix for supramolecular assembly. The crystal structure is defined by the "winner" of the competition between the Hydroxyl and Iodine donors for the Pyridine Nitrogen acceptor.

Key Geometric Metrics to Report

When analyzing the solved structure, specific geometric parameters define the nature of the interactions:

-

The "Propeller" Conformation :

-

Measure the torsion angles

(C-C-C-C for Phenyl) and -

Significance: Steric clashes between the ortho-hydrogens usually force the rings to twist, creating a chiral pocket even in the racemate.

-

-

Halogen Bond Geometry (C–I···Y) :

-

Hydrogen Bond Geometry (O–H···N) :

-

Typical distance:

Å (Donor-Acceptor). -

This interaction typically forms infinite chains (

motif in graph set notation).

-

Part 4: Implications for Drug Development

The solid-state behavior of this molecule has direct relevance to pharmaceutical applications:

-

Chiral Resolution : If the compound forms a conglomerate (spontaneous resolution) rather than a racemic compound, it allows for resolution by direct crystallization. The space group determination (

vs -

Co-Crystal Former : The pyridine-iodine pairing capability makes this molecule an excellent "co-crystal former" for modifying the solubility of other active pharmaceutical ingredients (APIs) containing carboxylic acids or phenols.

References

-

Desiraju, G. R., et al. "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, vol. 85, no.[4] 8, 2013, pp. 1711-1713. Link

-

Metrangolo, P., & Resnati, G. "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal, vol. 7, no. 12, 2001, pp. 2511-2519. Link

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, vol. 71, no. 1, 2015, pp. 3-8.[3] Link

-

Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, vol. 72, no. 2, 2016, pp. 171-179. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1-iodo-3-{[4-(tert-butyl-sulfan-yl)phen-yl]ethyn-yl}azulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Iodophenyl)-1-(1,3-thiazol-4-yl)ethanol | C11H10INOS | CID 80490843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

An In-Depth Technical Guide to the Anticipated Safety Profile of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol for Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for the novel chemical entity, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol. In the absence of a formally issued Safety Data Sheet (SDS), this guide has been constructed through expert analysis of its constituent chemical motifs and data from structurally analogous compounds. It is intended for use by researchers, scientists, and drug development professionals familiar with the handling of new chemical entities (NCEs).

The core philosophy of this guide is to foster a proactive safety culture. Rather than a static checklist, it presents a dynamic risk assessment framework, enabling researchers to make informed decisions based on scientific principles.

Chemical Identity and Structural Analogs

To build a reliable safety profile, we will extrapolate data from the following well-characterized analogs:

-

1-Phenyl-1-(pyridin-2-yl)ethanol & 1-Phenyl-1-(pyridin-4-yl)ethanol: These are close structural relatives that inform on the hazards of the phenyl-pyridin-ethanol core, such as potential for skin, eye, and respiratory irritation.[1][2]

-

4-Iodoacetophenone & 4-Iodoaniline: These provide insight into the toxicological and reactivity profile of the iodophenyl moiety.[3][4] The presence of iodine increases the molecular weight and can influence metabolic pathways and bioavailability.[4]

-

Pyridine-containing compounds: General data on pyridine derivatives indicate potential for skin and eye irritation and harm if swallowed.[5][6][7]

The following diagram illustrates the relationship between the target compound and its key analogs, forming the basis of our hazard assessment.

Caption: Relationship between the target compound and its structural analogs.

Anticipated Hazard Identification

Based on analog data, 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is anticipated to be classified with the following hazards. This represents a cautious, protective stance appropriate for a novel substance.

| Hazard Classification (Anticipated) | GHS Hazard Statement (Anticipated) | Rationale based on Analog Data |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Analogs like 1-Phenyl-1-(pyridin-2-yl)ethanol are classified as harmful if swallowed.[1][5] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Pyridine and phenyl-ethanol derivatives are known skin irritants.[1][5] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | This is a common classification for ethanol derivatives and aromatic compounds, strongly indicated by analogs.[1][5][8] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols of similar compounds can irritate the respiratory tract.[1][5] |

Precautionary Statements (Recommended):

-

Prevention: P261, P264, P270, P280 (Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection).[1][5]

-

Response: P301+P312, P302+P352, P305+P351+P338 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

First-Aid Measures: A Proactive Protocol

In the event of an exposure, immediate and decisive action is critical. The following measures are recommended:

-

General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention is required.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms persist, call a physician.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. Never give anything by mouth to an unconscious person.

Experimental Workflow: Safe Handling of a Novel Compound

The following protocol outlines a self-validating system for handling research quantities of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol. The causality behind each step is explained to reinforce safe practices.

Protocol: Weighing and Solubilizing 100 mg of a Novel Compound

-

Preparation (Pre-Operation Check):

-

Causality: Ensures all safety measures are in place before any potential exposure.

-

Steps:

-

Don appropriate PPE (see Section 5).

-

Ensure a certified chemical fume hood is operational.

-

Designate a specific work area and cover it with absorbent, disposable bench paper.

-

Prepare a waste container for contaminated consumables.

-

Locate the nearest safety shower and eyewash station.

-

-

-

Execution (Handling the Compound):

-

Causality: Minimizes the risk of aerosol generation and contamination.

-

Steps:

-

Perform all manipulations within the chemical fume hood.

-

Carefully open the container. Avoid creating dust.

-

Use a clean, dedicated spatula to weigh the desired amount onto a tared weigh boat.

-

Gently tap the solid into the receiving flask.

-

Add the desired solvent slowly down the side of the flask to avoid splashing.

-

Cap the flask and dissolve the compound using a magnetic stirrer or gentle swirling.

-

-

-

Decontamination and Waste Disposal (Post-Operation):

-

Causality: Prevents secondary exposure and ensures proper environmental stewardship.

-

Steps:

-

Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol), collecting the wipes in the designated waste container.

-

Dispose of the weigh boat and any other contaminated disposables in the solid waste container.

-

Remove gloves and dispose of them in the designated waste.

-

Wash hands thoroughly with soap and water.

-

-

The following workflow diagram visualizes this safe handling process.

Caption: A three-phase workflow for safely handling a novel research compound.

Exposure Controls and Personal Protection

Engineering controls are the primary line of defense. All work should be conducted in a chemical fume hood. Personal Protective Equipment (PPE) is mandatory as a secondary barrier.

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Hand Protection: Wear nitrile rubber gloves. Glove thickness and breakthrough time should be considered for prolonged tasks. Change gloves immediately if contamination occurs.

-

Body Protection: Wear a flame-retardant, anti-static protective clothing or a standard lab coat. Ensure it is fully buttoned.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The decision-making process for selecting appropriate PPE is outlined below.

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Physical, Chemical, and Toxicological Properties

| Property | Anticipated Value / Information | Rationale |

| Appearance | White to off-white solid | Typical for similar crystalline organic compounds. |

| Molecular Weight | ~353.16 g/mol | Calculated from the chemical formula C₁₃H₁₂INO. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | The ethanol and pyridine groups confer polarity. |

| Stability | Stable under standard conditions. May be light-sensitive. | The iodophenyl group can be susceptible to degradation upon prolonged exposure to light. |

| Reactivity | Incompatible with strong oxidizing agents. | Common for most organic compounds. |

| Toxicological Profile | No specific data available. Assumed to be harmful if swallowed, and an irritant to skin, eyes, and the respiratory system. The metabolic fate is unknown, but the iodophenyl moiety could lead to specific metabolic pathways or bioaccumulation potential that should be considered in long-term studies. | Extrapolated from analog data.[1][4][5] |

Relevance in Drug Development

The structural motifs within 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol are of significant interest in medicinal chemistry.

-

Pyridyl Group: A common feature in many active pharmaceutical ingredients (APIs), often used to enhance solubility or to interact with biological targets.

-

Iodophenyl Group: The iodine atom can serve as a handle for further chemical modifications (e.g., Suzuki or Sonogashira coupling) and is a key component in some kinase inhibitors and other therapeutic agents.[4][9] Its size and lipophilicity can also be used to probe steric and electronic requirements of binding pockets.

-

Chiral Alcohol: The stereochemistry at the carbinol center is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.[10]

This compound is a potential building block for kinase inhibitors, GPCR modulators, or other complex molecular architectures, making a thorough understanding of its safety profile essential for its effective use in drug discovery pipelines.[11][12][13]

References

-

Merck Millipore. (n.d.). Safety Data Sheet for Ethanol. Retrieved from a generic SDS for ethanol.[8]

-

ECHA. (n.d.). Identity - 4,4''-Diiodo-p-terphenyl. European Chemicals Agency.[14]

-

CymitQuimica. (2024, December 19). Safety Data Sheet for 1-Phenyl-1-(pyridin-2-yl)ethanol.[1]

-

Merck Millipore. (n.d.). Safety Data Sheet for a related pyridine compound.[5]

-

MilliporeSigma. (2024, September 6). Safety Data Sheet for a flammable liquid.

-

Fisher Scientific. (2009, May 21). Safety Data Sheet for Ethanol Solution.[15]

-

Organic Syntheses. (2000). Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst: Synthesis of 2-(4'-Acetylphenyl)thiophene. Org. Synth. 2000, 77, 135.[3]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-1-(pyridin-3-yl)but-3-yn-1-ol. National Center for Biotechnology Information.[16]

-

Ambeed. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.[4]

-

PrepChem.com. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol.[17]

-

Benchchem. (n.d.). Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates.[10]

-

ChemicalBook. (2025, July 16). 1-PYRIDIN-4-YL-ETHANOL | 23389-75-5.[6]

-

PubChem. (n.d.). 2-(4-Iodophenyl)-1-(oxan-3-yl)ethanol. National Center for Biotechnology Information.[18]

-

PubChem. (n.d.). 4-Pyridineethanol. National Center for Biotechnology Information.[7]

-

Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.[11]

-

Smolecule. (2024, August 10). Buy 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9.[2]

-

European Pharmaceutical Review. (2005, March 7). Applications in drug development.[12]

- Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). University of Cape Town.

-

ChemScene. (n.d.). 1343253-50-8 | 3-(4-Iodo-1H-pyrazol-1-yl)propanenitrile.[19]

-

Mycocentral. (n.d.). indole-3-ethanol - Mycotoxin Database.[20]

-

EPA. (2025, October 15). 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride Properties.[21]

-

Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.[22]

-

ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.[9]

-

PubMed. (2021, February 15). Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease.[13]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Buy 1-Phenyl-1-(pyridin-4-yl)ethanol | 19490-94-9 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. calibrechem.com [calibrechem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 1-PYRIDIN-4-YL-ETHANOL | 23389-75-5 [chemicalbook.com]

- 7. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. leap.epa.ie [leap.epa.ie]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ECHA CHEM [chem.echa.europa.eu]

- 15. fishersci.com [fishersci.com]

- 16. 1-(4-Fluorophenyl)-1-(pyridin-3-yl)but-3-yn-1-ol | C15H12FNO | CID 13193258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. 2-(4-Iodophenyl)-1-(oxan-3-yl)ethanol | C13H17IO2 | CID 65476846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemscene.com [chemscene.com]

- 20. indole-3-ethanol - Mycotoxin Database [mycocentral.eu]

- 21. CompTox Chemicals Dashboard [comptox.epa.gov]

- 22. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

Technical Guide: 3-Pyridyl vs. 4-Pyridyl Diaryl Ethanol Isomers in Drug Design

The following technical guide details the structural, synthetic, and pharmacological distinctions between 3-pyridyl and 4-pyridyl diaryl ethanol isomers.

Executive Summary

The structural isomerism between 3-pyridyl (meta-like) and 4-pyridyl (para-like) diaryl ethanols represents a critical decision point in medicinal chemistry. While the molecular formula remains identical, the vectorial disposition of the nitrogen lone pair fundamentally alters the compound’s interaction with metalloenzymes (specifically CYP450), its metabolic stability (N-oxidation susceptibility), and its synthetic accessibility.

This guide provides a comparative analysis for researchers optimizing small-molecule inhibitors, specifically focusing on the 1,1-diaryl-2-(pyridyl)ethanol scaffold—a pharmacophore common in antifungal agents, antihistamines, and hypocholesterolemic drugs.

Structural & Electronic Divergence

The core difference lies in the electronic communication between the pyridine nitrogen and the carbinol center.

Electronic Resonance & Basicity

-

4-Pyridyl Isomer: The nitrogen atom is in direct conjugation with the alkyl attachment point (para position). This allows for resonance stabilization of anions at the benzylic (or in this case, picolylic) position, significantly increasing the acidity of the

-protons ( -

3-Pyridyl Isomer: The nitrogen is electronically decoupled from the alkyl chain via the meta-relationship. Resonance effects cannot stabilize a negative charge at the

-position. Consequently, the

Comparative Data Table

| Feature | 3-Pyridyl Isomer | 4-Pyridyl Isomer | Implication for Drug Design |

| Nitrogen pKa | ~4.8 (Weaker Base) | ~5.6 (Stronger Base) | 4-pyridyls generally have higher aqueous solubility at physiological pH. |

| Low (Hard to lithiate) | High (Easy to lithiate) | 4-pyridyl precursors allow direct lateral lithiation; 3-pyridyls often require halogen-metal exchange. | |

| Heme Binding | Optimal (Type II) | Sub-optimal / Strained | 3-pyridyl is the "Gold Standard" for CYP51 inhibition (antifungals). |

| Metabolic Liability | Moderate | High | 4-pyridyls are more prone to N-oxidation and metabolic clearance. |

| Crystal Packing | Herringbone / Sheets | Linear / Zigzag Chains | 4-pyridyls form stronger intermolecular H-bond networks (N...HO). |

Pharmacological Mechanism: The Heme Interface

The most significant biological difference is the binding mode to heme-containing enzymes (e.g., Lanosterol 14

Type II Binding Geometry

Inhibitors must coordinate the heme iron (

-

3-Pyridyl: The geometry allows the pyridine ring to sit perpendicular to the porphyrin plane while the diaryl-ethanol tail occupies the hydrophobic access channel. The nitrogen lone pair points directly at the iron without steric clash between the

-hydrogens and the heme. -

4-Pyridyl: To coordinate the iron, the 4-pyridyl ring often must adopt a strained conformation or the entire scaffold must shift. The linear vectors of the 4-position often cause steric clashes with the I-helix of the CYP protein, making it a weaker inhibitor for this specific target class.

Pathway Visualization (DOT)

Figure 1: Mechanistic comparison of heme coordination. The 3-pyridyl geometry favors optimal Fe-N bond formation without disrupting the hydrophobic tail placement.

Experimental Protocol: Synthesis of 1,1-Diphenyl-2-(3-pyridyl)ethanol

This protocol addresses the synthetic challenge of the 3-pyridyl isomer . While the 4-isomer can be made via direct lithiation of 4-picoline (using LDA), the 3-isomer requires a Grignard approach using an ester precursor to avoid ring alkylation issues.

Reaction Scheme

Reaction: Ethyl 3-pyridylacetate + 2 PhMgBr

Materials

-

Substrate: Ethyl 3-pyridylacetate (CAS: 39931-77-6)

-

Reagent: Phenylmagnesium bromide (3.0 M in Et2O)

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

-

Quench: Saturated aqueous NH4Cl

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Charge the flask with Ethyl 3-pyridylacetate (1.65 g, 10.0 mmol) dissolved in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Grignard Addition: Transfer Phenylmagnesium bromide (7.0 mL, 21.0 mmol, 2.1 equiv) to a pressure-equalizing addition funnel. Add dropwise over 20 minutes.

-

Note: A slight excess (2.1-2.5 equiv) is crucial because the first equivalent forms the ketone intermediate, and the second forms the alcohol.

-

Observation: The solution will turn a turbid yellow/brown.

-

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 1 hour. Then, heat to a gentle reflux (65°C) for 2 hours to ensure completion.

-

Monitoring: Check via TLC (SiO2, 50% EtOAc/Hexanes). The ester spot (

) should disappear; the alcohol product (

-

-

Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous

(30 mL).-

Caution: Exothermic reaction. Magnesium salts will precipitate.[1]

-

-

Workup: Dilute with Diethyl Ether (50 mL). Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organic phases and wash with Brine (1 x 30 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil usually crystallizes upon standing or trituration with cold hexanes. If oil persists, purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Expected Results

-

Yield: 75-85%

-

Appearance: White to off-white solid.

-

1H NMR (Diagnostic): Look for the disappearance of the ethyl quartet/triplet and the appearance of a massive aromatic region (10 protons from phenyls + 4 from pyridine). The methylene linker (

) typically shifts upfield relative to the ester precursor.

Synthetic Pathway Logic (Graphviz)

The following diagram illustrates the divergent synthetic logic required for the two isomers.

Figure 2: Divergent synthetic strategies. 4-pyridyl isomers allow direct lithiation; 3-pyridyl isomers require ester-Grignard or halogen-metal exchange routes.

References

-

Lepesheva, G. I.

-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link] -

Synthetic Protocols (Grignard/Lithiation): Klapars, A., et al. (2005). Synthesis of 1,1-Diaryl-2-(pyridyl)ethanols. Journal of Organic Chemistry. (General reference for Grignard addition to pyridyl esters). [Link]

-

Physical Properties (pKa & Reactivity): Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. [Link]

-

Antifungal Activity Comparison: Tatsumi, K., et al. (2001). Synthesis and Antifungal Activity of 1,1-Diaryl-2-(1H-imidazol-1-yl or 1H-1,2,4-triazol-1-yl)ethanol Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol via Grignard reaction

Application Note: Chemoselective Synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol via Turbo-Grignard Exchange

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol presents a classic chemoselectivity paradox in organometallic chemistry. The target molecule contains three distinct reactive functionalities: a tertiary alcohol, a pyridine ring, and a labile aryl iodide.

The core challenge lies in the preservation of the aryl iodide during the Grignard formation. Traditional Grignard synthesis (direct insertion of Mg into an aryl halide) is unsuitable here for two reasons:

-

Direct Insertion Failure: If starting with 1-bromo-4-iodobenzene, Magnesium will preferentially insert into the C-I bond (weaker than C-Br), yielding the wrong regioisomer.

-

Functional Group Incompatibility: If using 4-iodoacetophenone as the electrophile and reacting it with a standard 3-pyridyl Grignard, there is a significant risk of Halogen-Magnesium Exchange at the aryl iodide position, leading to polymerization or scrambled products, particularly at ambient temperatures.

The Solution: The Knochel Turbo-Grignard Exchange To ensure high fidelity and chemoselectivity, this protocol utilizes the Iodine-Magnesium Exchange method using Knochel’s Turbo Grignard (iPrMgCl·LiCl) .

We will proceed via the Mono-Exchange Route :

-

Precursor: 1,4-Diiodobenzene (Symmetric, inexpensive).

-

Reagent: iPrMgCl·LiCl (Kinetic control).

-

Electrophile: 3-Acetylpyridine.

This route is superior because the exchange rate of Iodine on the electron-rich diiodobenzene is rapid and controllable at low temperatures (-20°C), allowing for the selective generation of the mono-Grignard species without touching the second iodine atom.

Part 2: Experimental Protocol

Reaction Scheme

Caption: Figure 1. Kinetic pathway for the selective mono-magnesiation of 1,4-diiodobenzene and subsequent trapping with 3-acetylpyridine.

Materials & Reagents Table

| Component | Role | Molecular Weight | Equiv.[1][2][3][4][5] | Density/Conc. | Notes |

| 1,4-Diiodobenzene | Substrate | 329.90 g/mol | 1.0 | Solid | Recrystallize if yellow/impure. |

| iPrMgCl[2][3][6]·LiCl | Exchange Reagent | 148.2 g/mol | 1.1 | 1.3 M in THF | "Turbo Grignard". Titrate before use. |

| 3-Acetylpyridine | Electrophile | 121.14 g/mol | 1.05 | 1.11 g/mL | Distill if dark/viscous. |

| THF (Anhydrous) | Solvent | 72.11 g/mol | N/A | N/A | Water <50 ppm essential. |

| Sat. NH₄Cl | Quench | N/A | Excess | Aqueous | pH buffer. |

Detailed Step-by-Step Procedure

Step 1: Preparation of (4-Iodophenyl)magnesium chloride

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Allow to cool under a stream of nitrogen.

-

Charging: Add 1,4-Diiodobenzene (3.30 g, 10.0 mmol) to the flask.

-

Solvation: Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

-

Cooling: Submerge the flask in a cooling bath (acetone/dry ice or cryocooler) maintained at -20°C . Allow the internal temperature to equilibrate for 10 minutes.

-

Exchange: Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11.0 mmol) over 5 minutes.

-

Critical Checkpoint: The solution may turn slightly yellow or brown. Stir at -20°C for exactly 30 minutes .

-

Mechanism:[7][8][9][10] The exchange is fast.[10] Extending time beyond 45 mins increases the risk of di-magnesiation (formation of 1,4-phenylene-bis-magnesium), which would lead to polymerization later.

-

Step 2: Electrophilic Addition

-

Preparation of Electrophile: While the exchange is proceeding, dissolve 3-Acetylpyridine (1.27 g, 1.15 mL, 10.5 mmol) in anhydrous THF (5 mL) in a separate flame-dried vial under nitrogen.

-

Addition: Slowly add the 3-acetylpyridine solution to the Grignard solution at -20°C via cannula or syringe pump over 10 minutes.

-

Observation: An exotherm may be observed; ensure the temperature does not exceed -10°C to prevent attack on the remaining iodine.

-

-

Reaction: Allow the mixture to stir at -20°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (23°C) over 1 hour.

Step 3: Quench and Workup

-

Quench: Cool the mixture back to 0°C (ice bath). Carefully add saturated aq. NH₄Cl (20 mL) dropwise. Vigorous bubbling indicates quenching of excess Grignard.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

-

Wash: Combine organic layers and wash with water (1 x 20 mL) and brine (1 x 20 mL).

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: The crude residue is typically a yellow oil. Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient 80:20 to 60:40). The pyridine nitrogen makes the product polar; 1% Triethylamine in the eluent can reduce tailing.

Part 3: Mechanistic Insight & Troubleshooting

Why Turbo Grignard?

Standard Grignard reagents (RMgX) form polymeric aggregates in THF, which slows down the halogen-magnesium exchange. The addition of LiCl breaks these aggregates, forming a reactive monomeric species [iPrMgCl·LiCl]. This acceleration allows the exchange to happen at -20°C, a temperature low enough to "freeze" the second iodine atom from reacting.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in THF kills Grignard. | Distill THF over Na/Benzophenone or use molecular sieves (3Å). |

| Double Addition Product | Di-Grignard formation. | Strictly control temp at -20°C; do not exceed 1.1 equiv of iPrMgCl. |

| Starting Material Recovery | Incomplete exchange. | Titrate iPrMgCl before use. Ensure 30 min reaction time. |

| Product Tailing on TLC | Pyridine interaction with Silica. | Add 1% Et₃N to the eluent or use Alumina plates. |

Chemical Logic Diagram

Caption: Figure 2. Mechanistic flow and critical failure points in the Grignard sequence.

References

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

Boymond, L., Rottländer, M., Cahiez, G., & Knochel, P. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine–Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 37(12), 1701–1703. Link

-

BenchChem. (2025).[3] Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Application Notes. Link

-

Organic Chemistry Portal. (2023). Preparation of Grignard Reagents via Halogen-Metal Exchange.[3][6] Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemres.org [orgchemres.org]

- 6. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Synthesis of 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol via Grignard Addition

Executive Summary

This application note details the protocol for the chemoselective addition of 4-iodophenylmagnesium bromide to 3-acetylpyridine . This reaction yields 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol , a bifunctional scaffold containing a pyridine moiety (for salt formation or coordination) and an aryl iodide (a handle for subsequent Suzuki-Miyaura or Sonogashira cross-couplings).

Critical Technical Challenges Addressed:

-

Chemoselectivity: Preserving the aryl-iodide bond in the presence of a Grignard reagent.

-

Pyridine Coordination: Mitigating the quenching effects of the pyridine nitrogen lone pair on the magnesium species.

-

Amphoteric Workup: Optimizing pH during extraction to prevent product loss into the aqueous phase due to pyridine protonation.

Mechanistic Insight & Strategic Planning

The "Trojan Horse" Reagent Strategy

The primary risk in this synthesis is the stability of the iodine atom on the Grignard reagent. Aryl iodides are prone to Metal-Halogen Exchange (scrambling) in the presence of magnesium.

-

Direct Insertion Risk: Attempting to make the Grignard from 1-bromo-4-iodobenzene and Mg metal often fails due to iodine reacting faster than bromine, leading to polymerization.

-

The Solution: Use 4-iodophenylmagnesium bromide prepared via Knochel Exchange (using i-PrMgCl) or purchase a commercial solution stabilized in THF. This protocol assumes the use of a pre-formed Grignard solution to ensure the integrity of the C-I bond.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the carbanion at the ketone carbonyl.[1] The pyridine nitrogen may reversibly coordinate with the Mg species, necessitating a slight excess of reagent.

Figure 1: Mechanistic pathway highlighting the coordination and hydrolysis steps.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 3-Acetylpyridine | 121.14 | 1.0 | 1.102 | Substrate |

| 4-Iodophenylmagnesium bromide | 311.25 | 1.2* | N/A (1.0 M in THF) | Nucleophile |

| THF (Anhydrous) | 72.11 | Solvent | 0.889 | Solvent |

| Sat. NH₄Cl (aq) | N/A | Excess | N/A | Quench |

*Note: 1.2 equivalents are used to compensate for potential non-productive coordination with the pyridine nitrogen.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

) or Argon ( -

Substrate Solution: Charge the RBF with 3-Acetylpyridine (1.0 equiv) . Add anhydrous THF (concentration ~0.2 M, e.g., 5 mL THF per 1 mmol substrate).

-

Thermal Control: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

Phase 2: Grignard Addition

-

Reagent Transfer: Cannulate or syringe the 4-iodophenylmagnesium bromide solution (1.2 equiv) into the addition funnel.

-

Controlled Addition: Add the Grignard reagent dropwise over 20–30 minutes.

-

Observation: The solution will likely turn from clear/yellow to a dark orange/brown suspension.

-

Why Dropwise? Controlling the exotherm prevents the formation of side products and minimizes the risk of the Grignard attacking the pyridine ring (which is favored at higher temperatures).

-

-

Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). The starting ketone should disappear.

-

Phase 3: Workup (The "Amphoteric" Trap)